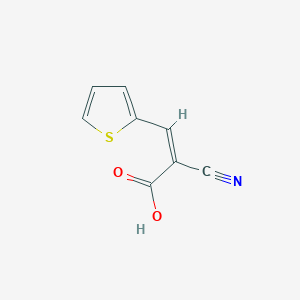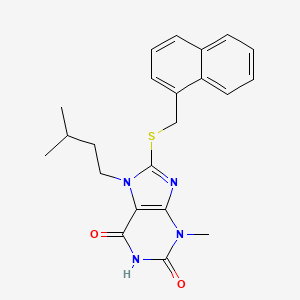![molecular formula C20H19N3OS B11972150 (2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11972150.png)
(2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydrazinylidene group, and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and hydrazides under controlled conditions. One common method involves the reaction of benzaldehyde with 4-phenylbut-3-en-2-one in the presence of a hydrazine derivative and a thiazolidinone precursor. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and benzyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Hydrazones: Compounds containing the hydrazinylidene group.
Phenylbutenes: Compounds with similar phenyl and butene substituents.
Uniqueness
(2E)-5-benzyl-2-{(2E)-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene}-1,3-thiazolidin-4-one is unique due to its combination of structural features, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C20H19N3OS |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(2E)-5-benzyl-2-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19N3OS/c1-15(12-13-16-8-4-2-5-9-16)22-23-20-21-19(24)18(25-20)14-17-10-6-3-7-11-17/h2-13,18H,14H2,1H3,(H,21,23,24)/b13-12+,22-15+ |
Clave InChI |
WQESMCJEFRIXEH-ZCBGOQAOSA-N |
SMILES isomérico |
C/C(=N\N=C\1/NC(=O)C(S1)CC2=CC=CC=C2)/C=C/C3=CC=CC=C3 |
SMILES canónico |
CC(=NN=C1NC(=O)C(S1)CC2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972067.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972072.png)


![Diisobutyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11972095.png)
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972102.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11972111.png)


![3-amino-5-(4-fluorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972126.png)

![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972132.png)
![3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11972157.png)

